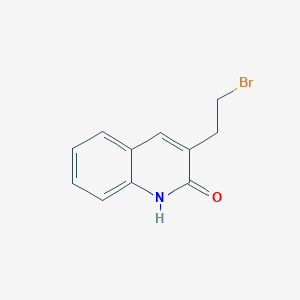
1-(3-Bromo-5-isoxazolyl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the registry number MFCD13193258 is a chemical of significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD13193258 typically involves a series of well-defined chemical reactions. One common method includes the reaction of specific amines with carbon disulfide, followed by the addition of metal salts to form dithiocarbamate complexes . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of MFCD13193258 is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is purified using techniques such as crystallization or chromatography to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
MFCD13193258 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its lower oxidation states.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving MFCD13193258 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various solvents like ethanol and acetone. The reaction conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products.
Major Products Formed
The major products formed from the reactions of MFCD13193258 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions produce lower oxidation state products.
Scientific Research Applications
MFCD13193258 has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of MFCD13193258 involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to metal ions, forming stable complexes that inhibit the activity of certain enzymes or proteins. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to MFCD13193258 include other dithiocarbamate derivatives and metal complexes. These compounds share similar structural features and chemical properties.
Uniqueness
What sets MFCD13193258 apart from other similar compounds is its specific combination of functional groups and metal-binding capabilities. This unique structure allows it to form stable complexes with a wide range of metal ions, making it particularly effective in applications such as heavy metal ion removal and coordination chemistry.
Conclusion
MFCD13193258 is a versatile compound with significant potential in various scientific fields Its unique properties and wide range of applications make it a valuable subject of study in chemistry, biology, medicine, and industry
Properties
Molecular Formula |
C5H7BrN2O |
|---|---|
Molecular Weight |
191.03 g/mol |
IUPAC Name |
1-(3-bromo-1,2-oxazol-5-yl)-N-methylmethanamine |
InChI |
InChI=1S/C5H7BrN2O/c1-7-3-4-2-5(6)8-9-4/h2,7H,3H2,1H3 |
InChI Key |
ATJIWXLPXJISMW-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=NO1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-[(Benzyloxy)methyl]-3-bromoisoxazole](/img/structure/B13692535.png)

![N-Boc-1-[(1S,2S)-2-phenylcyclopropyl]methanamine](/img/structure/B13692554.png)
![[4-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]phenyl](phenyl)methanone](/img/structure/B13692558.png)



![2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13692575.png)

